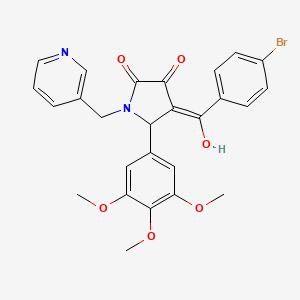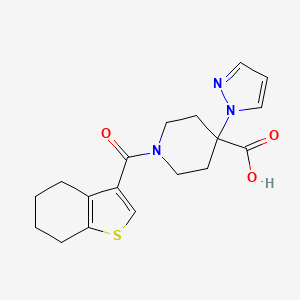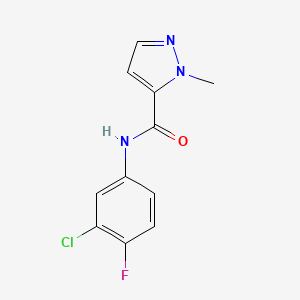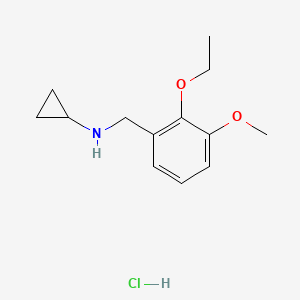![molecular formula C16H13FN2 B5466758 2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5466758.png)
2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole, also known as FVIMB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. FVIMB is a benzimidazole derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and neuroprotection.
作用机制
The mechanism of action of 2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells and the protection of neurons in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in scientific studies. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating certain enzymes and proteins that are involved in programmed cell death. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole in lab experiments is its potential to inhibit the growth of cancer cells and protect neurons from damage. This makes it a promising candidate for the development of new cancer treatments and neuroprotective drugs. However, one limitation of using this compound in lab experiments is its complex synthesis process, which requires specialized knowledge and equipment.
未来方向
There are several future directions for research on 2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole. One direction is to further investigate the mechanism of action of this compound in cancer cells and neurodegenerative diseases. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
合成方法
The synthesis of 2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 4-fluorobenzaldehyde with methylamine to form 4-fluoro-N-methylbenzylamine. This intermediate is then reacted with 2-bromoacetophenone in the presence of a base to form the desired product, this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
科学研究应用
2-[2-(4-fluorophenyl)vinyl]-1-methyl-1H-benzimidazole has been the subject of numerous scientific studies due to its potential applications in cancer treatment and neuroprotection. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2/c1-19-15-5-3-2-4-14(15)18-16(19)11-8-12-6-9-13(17)10-7-12/h2-11H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMIFJQTQJEULT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5466679.png)
![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5466694.png)

![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5466712.png)
![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5466724.png)
![2-(3-morpholinyl)-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide hydrochloride](/img/structure/B5466726.png)

![ethyl 1-[2-(propylthio)benzoyl]-3-piperidinecarboxylate](/img/structure/B5466733.png)




![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-cyclopropyl-2-piperazinecarboxamide](/img/structure/B5466767.png)
![N,N-diethyl-4-{[4-hydroxy-2-(3-hydroxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5466768.png)